1-Oxa-3-azaspiro(4.5)decan-2-one, 3-(3,4-dimethoxyphenyl)-4-methylene
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Overview
Description
1-Oxa-3-azaspiro(45)decan-2-one, 3-(3,4-dimethoxyphenyl)-4-methylene is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 1-Oxa-3-azaspiro(4.5)decan-2-one, 3-(3,4-dimethoxyphenyl)-4-methylene typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the spirocyclic core, followed by the introduction of the 3,4-dimethoxyphenyl and methylene groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. Industrial production methods may involve optimization of these reactions to increase yield and purity.
Chemical Reactions Analysis
1-Oxa-3-azaspiro(4.5)decan-2-one, 3-(3,4-dimethoxyphenyl)-4-methylene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced spirocyclic derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methylene group, where nucleophiles such as amines or thiols replace the methylene group, forming new derivatives.
Scientific Research Applications
1-Oxa-3-azaspiro(4.5)decan-2-one, 3-(3,4-dimethoxyphenyl)-4-methylene has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers investigate its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-Oxa-3-azaspiro(4.5)decan-2-one, 3-(3,4-dimethoxyphenyl)-4-methylene involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the nature of the target.
Comparison with Similar Compounds
1-Oxa-3-azaspiro(4.5)decan-2-one, 3-(3,4-dimethoxyphenyl)-4-methylene can be compared with other spirocyclic compounds, such as:
1-Oxa-3-azaspiro(4.5)decan-2-one: Lacks the 3,4-dimethoxyphenyl and methylene groups, making it less complex and potentially less biologically active.
4-Hydroxy-4-methyl-3-(3-pyridinylmethyl)-1-oxa-3-azaspiro(4.5)decan-2-one: Contains different substituents, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substituents, which confer unique reactivity and potential biological activity.
Properties
CAS No. |
102504-21-2 |
---|---|
Molecular Formula |
C17H21NO4 |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-methylidene-1-oxa-3-azaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C17H21NO4/c1-12-17(9-5-4-6-10-17)22-16(19)18(12)13-7-8-14(20-2)15(11-13)21-3/h7-8,11H,1,4-6,9-10H2,2-3H3 |
InChI Key |
FCESSRRYTZOHNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=C)C3(CCCCC3)OC2=O)OC |
Origin of Product |
United States |
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